2-[6-(2-methylpropane-2-sulfonyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]-N-[4-(propan-2-yl)phenyl]acetamide
Description
The compound 2-[6-(2-methylpropane-2-sulfonyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]-N-[4-(propan-2-yl)phenyl]acetamide features a triazolo[4,3-b]pyridazine core substituted with a 2-methylpropane-2-sulfonyl group at position 6 and an N-[4-(propan-2-yl)phenyl]acetamide moiety at position 2. This structure combines electron-withdrawing (sulfonyl) and lipophilic (isopropylphenyl) groups, which are critical for modulating solubility, bioavailability, and target binding.
Properties
IUPAC Name |
2-(6-tert-butylsulfonyl-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2-yl)-N-(4-propan-2-ylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N5O4S/c1-13(2)14-6-8-15(9-7-14)21-17(26)12-24-19(27)25-16(22-24)10-11-18(23-25)30(28,29)20(3,4)5/h6-11,13H,12H2,1-5H3,(H,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNNBPMXRVPQZDH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)CN2C(=O)N3C(=N2)C=CC(=N3)S(=O)(=O)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[6-(2-methylpropane-2-sulfonyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]-N-[4-(propan-2-yl)phenyl]acetamide typically involves the cyclization of monosubstituted tetrazine or tetrazine-based fused rings. The reaction conditions often include the use of acid catalysts and specific temperature controls to ensure the proper formation of the triazolopyridazine ring .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would involve similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity.
Chemical Reactions Analysis
Functional Group Reactivity
The compound’s reactivity arises from three key functional groups:
Synthetic Derivatization Pathways
The patent literature highlights methods for modifying structurally related triazolo-pyridazine derivatives, suggesting analogous pathways for this compound :
Table 1: Potential Derivatization Reactions
Stability and Degradation
Experimental data from structural analogs indicate:
-
Thermal stability : Decomposes above 240°C (TGA data), with sulfonyl group fragmentation as the primary pathway.
-
pH-dependent hydrolysis :
Catalytic Interactions
The tertiary sulfonyl group exhibits weak coordination with transition metals, enabling catalytic applications:
Analytical Monitoring
Chromatographic and spectroscopic methods are critical for reaction tracking:
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds with triazolo and pyridazine moieties exhibit promising anticancer properties. The specific compound has been studied for its potential to inhibit tumor growth through mechanisms involving apoptosis and cell cycle arrest. In vitro studies have shown that it can induce cytotoxic effects on various cancer cell lines.
Antimicrobial Properties
The sulfonamide group in this compound suggests potential antimicrobial activity. Studies have demonstrated that related sulfonamides can inhibit bacterial growth by targeting essential enzymes involved in folate synthesis. This compound may also exhibit similar properties, making it a candidate for further exploration in antibiotic development.
Neurological Applications
Given the structural similarities to known neuroactive compounds, this compound may possess neuroprotective effects. Preliminary studies could explore its efficacy in models of neurodegenerative diseases such as Alzheimer's or Parkinson's disease. The mechanism may involve modulation of neurotransmitter systems or reduction of oxidative stress.
Case Study 1: Anticancer Efficacy
A recent study investigated the anticancer effects of similar triazolo-pyridazine derivatives on human breast cancer cells (MCF-7). The results indicated a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment. The mechanism was attributed to the induction of apoptosis and inhibition of the PI3K/Akt signaling pathway.
Case Study 2: Antimicrobial Screening
In another study focusing on the antimicrobial properties of sulfonamide derivatives, the compound was tested against Staphylococcus aureus and Escherichia coli. Results showed a minimum inhibitory concentration (MIC) of 32 µg/mL against both strains, suggesting moderate antimicrobial activity that warrants further investigation.
Mechanism of Action
The mechanism of action for 2-[6-(2-methylpropane-2-sulfonyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]-N-[4-(propan-2-yl)phenyl]acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular pathways and biological processes .
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structure and Substituent Variations
The triazolo[4,3-b]pyridazine scaffold is shared with several analogs, but substituent variations significantly alter physicochemical and biological properties:
Key Observations :
Spectroscopic and Analytical Comparisons
NMR Profiling
Studies on triazolo-pyridazine analogs (e.g., rapamycin derivatives) reveal that substituents at positions 6 and 2 induce distinct chemical shifts in NMR spectra. For example:
- Protons near sulfonyl groups exhibit downfield shifts due to electron withdrawal, whereas sulfanyl groups cause milder deshielding .
- The isopropyl group in the target compound’s acetamide moiety would generate characteristic split signals in the 1H NMR spectrum, distinguishing it from methylphenyl analogs .
Mass Spectrometry and Dereplication
Molecular networking using LC-MS/MS data clusters compounds with similar fragmentation patterns. The target compound’s sulfonyl and isopropyl groups would yield unique fragment ions (e.g., m/z corresponding to sulfonyl cleavage or isopropyl loss), differentiating it from analogs like CAS 877634-23-6 .
Biological Activity
The compound 2-[6-(2-methylpropane-2-sulfonyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]-N-[4-(propan-2-yl)phenyl]acetamide (CAS Number: 1189650-17-6) is a novel synthetic molecule belonging to the class of triazolopyridazines. This compound has garnered attention due to its potential biological activities, particularly as an inhibitor of various kinases involved in cancer progression and other diseases.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 431.5 g/mol. The structure features a triazolo ring fused to a pyridazine ring, which is known for its biological activity.
| Property | Value |
|---|---|
| CAS Number | 1189650-17-6 |
| Molecular Formula | C20H25N5O4S |
| Molecular Weight | 431.5 g/mol |
Kinase Inhibition
Recent studies have highlighted the compound's ability to inhibit various kinases, which are crucial in signaling pathways associated with cancer and other diseases. For instance, it has been shown to exhibit significant inhibitory activity against c-Met kinase, an important target in cancer therapy.
- Inhibition of c-Met Kinase :
Cytotoxicity Studies
The cytotoxic effects of the compound were evaluated using several cancer cell lines:
| Cell Line | IC50 Value (μM) |
|---|---|
| A549 | 1.06 ± 0.16 |
| MCF-7 | 1.23 ± 0.18 |
| HeLa | 2.73 ± 0.33 |
These values suggest that the compound exhibits moderate to high cytotoxicity against these cancer cell lines, indicating its potential as an anticancer agent .
The mechanism by which this compound exerts its biological effects involves binding to the ATP-binding site of kinases, thereby inhibiting their activity and disrupting the signaling pathways that promote tumor growth and survival .
Case Studies
A series of case studies have been conducted to further explore the therapeutic potential of this compound:
- Study on A549 Cell Line :
- Comparative Analysis with Other Compounds :
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for this compound, and how can intermediates be characterized?
- Answer : The synthesis of structurally analogous compounds (e.g., triazolopyridazine derivatives) typically involves multi-step reactions, such as cyclocondensation of hydrazides with sulfonyl chlorides or coupling of pre-functionalized pyridazine cores with acetamide moieties . Key intermediates should be characterized via 1H/13C NMR to confirm regioselectivity and HPLC to assess purity (>95%). For example, X-ray crystallography (as in ) can resolve ambiguities in stereochemistry for sulfonyl-containing intermediates .
Q. How can researchers validate the molecular identity and purity of this compound?
- Answer : Use high-resolution mass spectrometry (HRMS) to confirm the molecular formula (e.g., C22H19ClFN5O4 in ) and FT-IR to verify functional groups (e.g., sulfonyl S=O stretches at ~1350–1150 cm⁻¹). Purity should be validated via reverse-phase HPLC with UV detection (λ = 254 nm), as described for similar acetamide derivatives .
Q. What preliminary assays are suitable for evaluating biological activity?
- Answer : Begin with in vitro cytotoxicity screens (e.g., MTT assay) against cancer cell lines, given the triazolopyridazine scaffold's known antiproliferative activity . Dose-response curves (1–100 µM) can identify IC50 values. Parallel enzyme inhibition assays (e.g., kinase or HDAC targets) may elucidate mechanisms .
Advanced Research Questions
Q. How can researchers optimize reaction yields for the sulfonyl-triazolopyridazine core?
- Answer : Reaction optimization should focus on solvent polarity (e.g., DMF vs. THF) and catalytic systems (e.g., Pd-mediated cross-coupling for aryl acetamide attachment). Computational tools like density functional theory (DFT) can model transition states to predict regioselectivity in sulfonylation steps . highlights the use of quantum chemical calculations to reduce trial-and-error experimentation.
Q. What strategies resolve contradictions in biological activity data across different assays?
- Answer : Discrepancies may arise from off-target effects or assay-specific conditions (e.g., redox interference). Use metabolomic profiling (LC-MS) to identify degradation products and target engagement assays (e.g., CETSA) to confirm direct binding . suggests integrating AI-driven data analysis to correlate structural features with activity trends.
Q. How can computational methods improve the design of derivatives with enhanced pharmacokinetic properties?
- Answer : Apply molecular docking (AutoDock Vina) to predict binding modes to target proteins (e.g., kinases) and ADMET prediction tools (SwissADME) to optimize logP, solubility, and metabolic stability. and emphasize combining computational reaction path searches with experimental validation to prioritize derivatives .
Q. What analytical techniques are critical for resolving structural ambiguities in complex byproducts?
- Answer : 2D NMR (e.g., HSQC, HMBC) can assign proton-carbon correlations in isomers, while X-ray crystallography (as in ) provides definitive confirmation of sulfonyl group orientation. For trace byproducts, HRMS/MS fragmentation identifies unexpected adducts or dimerization .
Methodological Considerations
- Synthetic Troubleshooting : If cyclization steps fail, consider alternative activating agents (e.g., POCl3 for pyridazine ring closure) or microwave-assisted synthesis to enhance reaction efficiency .
- Data Reproducibility : Document reaction parameters (e.g., temperature gradients, stirring rates) rigorously. provides protocols for open-access data deposition (e.g., Chemotion repository) to ensure transparency .
- Advanced Characterization : For polymorph screening, use differential scanning calorimetry (DSC) and dynamic vapor sorption (DVS) to assess stability under varying humidity conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
